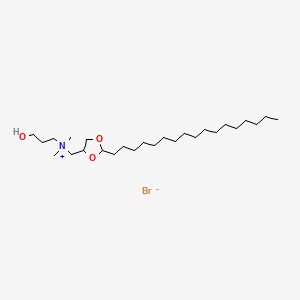
(2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dioxolane ring, a long heptadecyl chain, and a quaternary ammonium group, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the quaternary ammonium group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and stringent quality control measures ensures that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium exerts its effects involves interactions with specific molecular targets and pathways. The quaternary ammonium group may interact with cellular membranes, while the dioxolane ring and heptadecyl chain contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethylazanium, bromide
- (2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethylazanium, chloride
Uniqueness
Compared to similar compounds, (2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium stands out due to its specific structural features and the presence of the quaternary ammonium group
Eigenschaften
CAS-Nummer |
126614-05-9 |
|---|---|
Molekularformel |
C26H54BrNO3 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
(2-heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C26H54NO3.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26-29-24-25(30-26)23-27(2,3)21-19-22-28;/h25-26,28H,4-24H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XXQNJYHYUYGZKY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1OCC(O1)C[N+](C)(C)CCCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


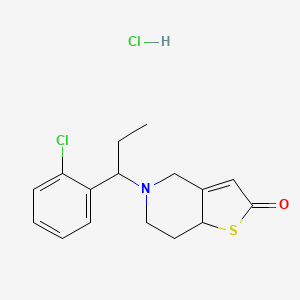
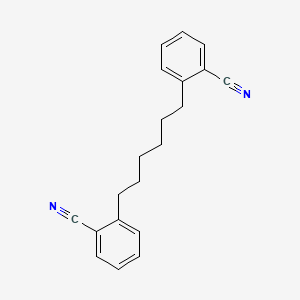

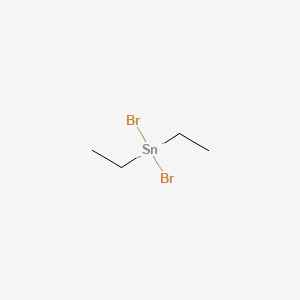
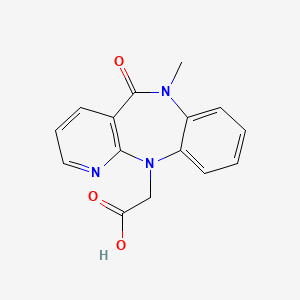

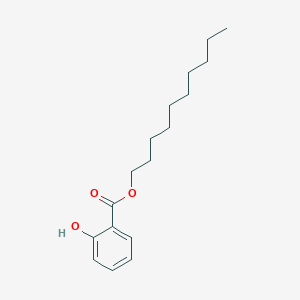

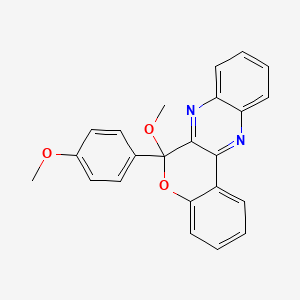
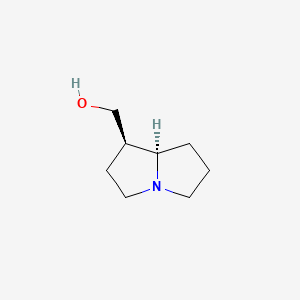
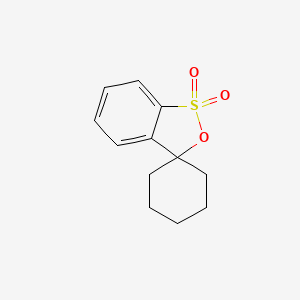
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
